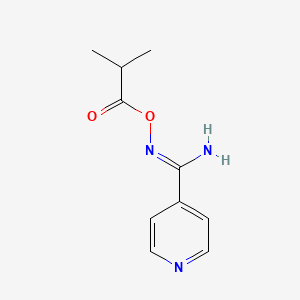![molecular formula C17H17ClN2O4 B3900198 N'-{[(4-chlorophenyl)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3900198.png)
N'-{[(4-chlorophenyl)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide
Vue d'ensemble
Description
N-{[(4-chlorophenyl)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide, also known as CCI-779, is a chemical compound that has gained significant attention in the field of cancer research. It is a derivative of rapamycin, a natural product that was isolated from the soil bacterium Streptomyces hygroscopicus. CCI-779 has been shown to have potent anti-cancer properties and is currently being studied as a potential treatment for various types of cancer.
Mécanisme D'action
N'-{[(4-chlorophenyl)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide exerts its anti-cancer effects through the inhibition of mTOR signaling. mTOR is a key regulator of cell growth, proliferation, and survival, and its dysregulation is commonly observed in various types of cancer. This compound binds to the intracellular protein FKBP12, which then binds to mTOR, inhibiting its activity. This leads to the suppression of downstream signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in vitro and in vivo. It has been studied in various types of cancer, including breast cancer, prostate cancer, renal cell carcinoma, and glioblastoma. In preclinical studies, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In clinical trials, this compound has demonstrated promising results in the treatment of advanced renal cell carcinoma and mantle cell lymphoma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N'-{[(4-chlorophenyl)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide is its specificity for mTOR inhibition, which makes it an attractive candidate for cancer therapy. However, like many other anti-cancer agents, this compound has limitations, including toxicity and the development of resistance. Additionally, the optimal dosing and scheduling of this compound in clinical settings are still being investigated.
Orientations Futures
There are several potential future directions for the study of N'-{[(4-chlorophenyl)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide. One area of research is the identification of biomarkers that can predict response to this compound treatment. Another area of interest is the development of combination therapies that can enhance the anti-cancer effects of this compound. Additionally, the use of this compound in the treatment of other types of cancer, such as pancreatic cancer and lung cancer, is being explored. Finally, the development of novel mTOR inhibitors that can overcome the limitations of this compound is an active area of research.
Applications De Recherche Scientifique
N'-{[(4-chlorophenyl)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been extensively studied in preclinical and clinical trials for its anti-cancer properties. It has been shown to inhibit the activity of mTOR (mammalian target of rapamycin), a protein that plays a critical role in regulating cell growth and proliferation. By inhibiting mTOR, this compound can induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth.
Propriétés
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-14-8-5-12(10-15(14)23-2)17(19)20-24-16(21)9-11-3-6-13(18)7-4-11/h3-8,10H,9H2,1-2H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFDZDUVSVOGKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)CC2=CC=C(C=C2)Cl)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)CC2=CC=C(C=C2)Cl)/N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-N'-{[(4-nitrophenyl)acetyl]oxy}ethanimidamide](/img/structure/B3900123.png)
![2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B3900130.png)
![1-[(acetylamino)(4-methylphenyl)methyl]-2-naphthyl acetate](/img/structure/B3900136.png)

![4-methoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900160.png)
![N'-[(4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3900168.png)
![2-cyano-N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]acetohydrazide](/img/structure/B3900169.png)
![4-butoxy-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B3900172.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B3900188.png)
![N-[4-(acetylamino)phenyl]-3-fluorobenzamide](/img/structure/B3900209.png)
![N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B3900212.png)

![N,N-diethyl-1-(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}-4-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B3900223.png)
![3-{[(isopropylamino)(oxo)acetyl]hydrazono}-N-(2-methoxybenzyl)butanamide](/img/structure/B3900229.png)